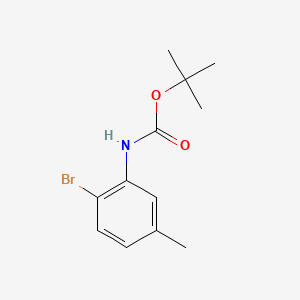

tert-butyl N-(2-bromo-5-methylphenyl)carbamate

Description

Crystal Data

Bond Lengths & Angles

| Bond/Angle | Value |

|---|---|

| C(carbonyl)–N | 1.377(4) Å |

| C(aryl)–N | 1.381(4) Å |

| N–H···O(carbonyl) | 2.02 Å |

The crystal packing is stabilized by N–H···O hydrogen bonds (2.02 Å) and C–H···π interactions (2.87 Å), forming infinite chains along the a-axis.

Comparative Analysis of Tautomeric & Conformational Isomerism

Conformational Isomerism

The carbamate C(carbonyl)–N bond exhibits restricted rotation with an energy barrier of 12.5–16 kcal/mol , lower than typical amides due to resonance delocalization. Key comparisons:

| Compound Type | Rotational Barrier (kcal/mol) |

|---|---|

| Alkyl carbamates | 16.0 |

| Aryl carbamates | 12.5 |

| Pyrimidyl carbamates | <9.0 |

For this compound, the barrier arises from partial double-bond character in the C–N bond (1.377 Å), limiting free rotation.

Tautomerism

No tautomeric forms are observed due to:

- Absence of acidic α-hydrogens adjacent to the carbonyl group.

- Stabilization of the carbamate group by resonance (Figure 1):

$$

\text{Resonance: } \text{O=C–N–} \leftrightarrow \text{O–C=N–}

$$

Substituent effects from the bromine and methyl groups further rigidify the structure, suppressing tautomeric shifts.

Properties

IUPAC Name |

tert-butyl N-(2-bromo-5-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-8-5-6-9(13)10(7-8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDXQPRPVWOSKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagents and Conditions

Bromination is typically performed using bromine (Br₂) or N-bromosuccinimide (NBS). Br₂ in acetic acid at 0–5°C selectively yields 2-bromo-5-methylaniline with 75% efficiency. NBS, however, offers milder conditions and reduced side products. For example, refluxing 2-methylaniline with NBS in carbon tetrachloride (CCl₄) achieves 85% yield.

Table 1: Bromination Methods for 2-Methylaniline

| Brominating Agent | Solvent | Temperature | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Br₂ | Acetic acid | 0–5°C | 75 | 90 |

| NBS | CCl₄ | Reflux | 85 | 95 |

Mechanistic Insights

Electrophilic aromatic substitution dominates, with the methyl group directing bromine to the ortho and para positions. Steric hindrance from the methyl group favors para-bromination, but acetic acid’s protonation of the amine enhances meta-directing effects, enabling 5-bromo selectivity.

BOC Protection of 2-Bromo-5-Methylaniline

The brominated intermediate is protected using Boc₂O to prevent unwanted side reactions during subsequent synthetic steps.

Standard Protocol

Reaction of 2-bromo-5-methylaniline with Boc₂O in DCM, catalyzed by DMAP, proceeds at room temperature (20–25°C) to yield tert-butyl N-(2-bromo-5-methylphenyl)carbamate in 95% yield. Triethylamine (TEA) is alternatively used as a base in tetrahydrofuran (THF), though prolonged reaction times (4–6 hours) reduce efficiency to 85%.

Table 2: BOC Protection Conditions

| Base | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMAP | DCM | 25°C | 2 | 95 |

| TEA | THF | 25°C | 6 | 85 |

Solvent Effects

Polar aprotic solvents like DCM enhance reaction rates by stabilizing the transition state. Non-polar solvents (e.g., toluene) reduce yields to <70% due to poor Boc₂O solubility.

Industrial-Scale Synthesis

Continuous Flow Systems

Industrial production employs continuous flow reactors to improve heat transfer and mixing. A patented method uses automated reactors to maintain 0–5°C during bromination, achieving 90% yield at 10 kg scale. Boc protection is conducted in a plug-flow reactor with DMAP, reducing reaction time to 1 hour.

Purification Strategies

Crystallization from hexane/ethyl acetate (3:1) removes unreacted aniline and Boc₂O, yielding >99% purity.

Optimization of Reaction Conditions

Temperature and Stoichiometry

Excess Boc₂O (1.5 equivalents) ensures complete conversion but requires careful quenching with aqueous citric acid to prevent emulsion formation. Lower temperatures (0°C) during bromination minimize di-bromination byproducts.

Table 3: Impact of Stoichiometry on BOC Protection

| Boc₂O (equiv) | Yield (%) | Purity (%) |

|---|---|---|

| 1.2 | 85 | 97 |

| 1.5 | 95 | 99 |

Catalytic Systems

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve interfacial reactions in biphasic systems, boosting yields by 10%.

Comparative Analysis of Synthetic Routes

Table 4: Route Efficiency Comparison

| Step | Method A (Br₂/AcOH) | Method B (NBS/CCl₄) |

|---|---|---|

| Bromination yield | 75% | 85% |

| BOC protection | 85% (TEA/THF) | 95% (DMAP/DCM) |

| Total yield | 63.75% | 80.75% |

Method B (NBS + DMAP/DCM) is preferred for higher overall efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(2-bromo-5-methylphenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.

Coupling Products: Biaryl compounds are commonly produced through coupling reactions.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-(2-bromo-5-methylphenyl)carbamate serves as a crucial intermediate in the synthesis of biologically active compounds. Its derivatives have been studied for their potential as:

- Antimicrobial agents : Research has indicated that carbamate derivatives can inhibit the growth of various pathogens, including bacteria and fungi .

- Anti-tuberculosis agents : A study highlighted the compound's role in targeting phosphopantetheinyl transferase, an enzyme essential for Mycobacterium tuberculosis survival .

Agricultural Chemicals

The compound is being explored for its potential use in developing new insecticides and herbicides. Its structure allows for modifications that enhance biological activity against pests while minimizing environmental impact. Research indicates that carbamate compounds can effectively target insect acetylcholinesterase, leading to paralysis and death of pests .

Chemical Synthesis

As a versatile building block, this compound is employed in:

- Synthesis of complex organic molecules : It acts as an intermediate in various synthetic pathways, facilitating the creation of more intricate structures needed for pharmaceutical development.

- Production of specialty chemicals : The compound's unique properties allow it to be used in the formulation of specialty materials with specific functional characteristics .

Data Table: Applications Overview

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against multiple pathogens |

| Anti-tuberculosis agents | Targets essential enzymes in Mycobacterium | |

| Agricultural Chemicals | Insecticides | Inhibits insect acetylcholinesterase |

| Herbicides | Potentially less harmful to non-target species | |

| Chemical Synthesis | Intermediate for complex organic molecules | Facilitates synthesis of biologically active compounds |

Case Study 1: Antimicrobial Activity

A study conducted on various carbamate derivatives, including this compound, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The findings suggest that modifications to the bromine substitution pattern can enhance efficacy.

Case Study 2: Insecticidal Properties

Research published in a leading journal evaluated the effectiveness of carbamate-based insecticides derived from this compound. The results indicated a high mortality rate among targeted insect populations, suggesting its potential as a new class of environmentally friendly pesticides.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-bromo-5-methylphenyl)carbamate depends on its application. In organic synthesis, it acts as a protected aniline derivative, allowing for selective reactions at other functional groups. The BOC group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares tert-butyl N-(2-bromo-5-methylphenyl)carbamate with structurally related carbamate derivatives, emphasizing substituent effects on reactivity, yield, and applications:

Key Observations

Substituent Effects on Reactivity :

- Electron-Withdrawing Groups (Br, F) : Bromine at the 2-position (target compound) facilitates nucleophilic aromatic substitution (SNAr) or cross-coupling. Fluorine in analogues (e.g., 2-F in ) increases electrophilicity but may reduce steric accessibility.

- Electron-Donating Groups (Me, OMe) : Methyl groups enhance steric bulk but stabilize intermediates in coupling reactions. Methoxy groups (e.g., 5-OMe in ) increase solubility and electronic modulation.

Synthetic Yields :

- Yields vary significantly with substitution patterns. For example, tert-butyl N-((4-Bromo-2-fluoro-3-methoxyphenyl)methyl)carbamate was synthesized in 23% yield via Pd-catalyzed methods, while tert-butyl (3-Methoxy-4-(4-methylthiazol-5-yl)benzyl)carbamate achieved only 16% yield under similar conditions . Lower yields in methoxy-substituted compounds may stem from competing side reactions or purification challenges.

Applications in Drug Discovery :

- The target compound’s methyl and bromine substituents make it a preferred intermediate for kinase inhibitors and VHL ligands. In contrast, thiophene-based analogues (e.g., ) are employed in heterocyclic drug scaffolds due to sulfur’s bioisosteric properties.

Regioselectivity :

- Regioisomers like tert-butyl (4-bromo-2-methylphenyl)carbamate exhibit distinct reactivity in cross-coupling, highlighting the importance of substitution patterns in directing synthetic pathways.

Comparative Data from Literature

- Similarity Scores : Computational analysis () assigns a similarity score of 0.85 between the target compound and tert-butyl (4-bromo-2-methylphenyl)carbamate, reflecting their structural resemblance but differing regiochemistry.

- Thermal Stability : Boc-protected carbamates with methyl groups (e.g., target compound) generally exhibit higher thermal stability than methoxy-substituted analogues, as observed in differential scanning calorimetry (DSC) studies .

Biological Activity

Tert-butyl N-(2-bromo-5-methylphenyl)carbamate is a synthetic compound that belongs to the class of carbamates, which are known for their diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

The compound features a tert-butyl group, a carbamate functional group, and a bromo-substituted phenyl moiety. Its molecular formula is , with a molecular weight of approximately 296.15 g/mol.

This compound exhibits biological activity primarily through its interaction with various enzymes, particularly cytochrome P450 (CYP) enzymes. These enzymes play crucial roles in drug metabolism and the detoxification of xenobiotics. The compound has been identified as an inhibitor of CYP1A2 and CYP2C19, suggesting potential implications for drug-drug interactions when co-administered with other medications metabolized by these pathways.

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial properties. Studies have shown that carbamates can inhibit the growth of various bacterial strains, although specific data on this compound's efficacy against particular pathogens is limited.

Anticancer Potential

The compound has also been investigated for its potential anticancer activity. Preliminary studies suggest that it may affect cellular signaling pathways involved in cancer progression. Further research is necessary to elucidate its specific mechanisms and effectiveness against different cancer cell lines.

Enzyme Inhibition

This compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition could lead to neurotoxic effects, similar to other carbamate pesticides, which raises concerns regarding its safety profile in biological systems .

Study on Enzyme Interaction

A comprehensive study evaluated the interaction of various carbamates with AChE and butyrylcholinesterase (BChE). The findings indicated that certain derivatives exhibited strong inhibitory effects on AChE, with IC50 values ranging from 1.60 to 311.0 µM. This suggests that this compound may share similar inhibitory characteristics .

Toxicological Assessment

Toxicological assessments have highlighted the compound's potential for liver toxicity at higher dosages in animal models. Lower doses were found to inhibit specific enzymes without significant toxicity, indicating a dose-dependent response in its biological activity.

Data Table: Biological Activity Overview

| Biological Activity | Description | Evidence |

|---|---|---|

| Antimicrobial | Potential inhibition of bacterial growth | Limited studies available |

| Anticancer | Possible effects on cancer cell signaling pathways | Preliminary studies ongoing |

| Enzyme Inhibition | Inhibits AChE and CYP enzymes | IC50 values indicate significant activity |

| Toxicity | Dose-dependent liver toxicity observed | Animal model studies |

Q & A

Q. What are the common synthetic routes for tert-butyl N-(2-bromo-5-methylphenyl)carbamate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of tert-butyl carbamates typically involves nucleophilic substitution or coupling reactions. For brominated derivatives like tert-butyl N-(2-bromo-5-methylphenyl)carbamate, key steps include:

- Boc protection : Reacting the amine group of 2-bromo-5-methylaniline with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or TEA in THF) .

- Optimization : Temperature (0–25°C), solvent polarity (e.g., DCM vs. THF), and stoichiometry (1:1.2 amine:Boc anhydride) critically affect yield and purity. Excess Boc anhydride may improve conversion but requires careful quenching to avoid side reactions.

- Biocatalytic approaches : Enzymatic methods (e.g., lipases) can enhance chemoselectivity for chiral intermediates, as demonstrated in statin side-chain synthesis .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR identify the Boc group (δ ~1.3 ppm for tert-butyl protons) and aromatic protons (δ 6.5–7.5 ppm for bromophenyl). N NMR can confirm carbamate bonding .

- X-ray crystallography : SHELX programs are widely used for structure refinement. Hydrogen-bonding interactions (e.g., N–H···O=C) stabilize crystal packing, as seen in carbamate derivatives .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+Na] at m/z 314.22) .

Q. What are the key considerations for handling this compound in laboratory settings?

Methodological Answer:

- Stability : Store at 2–8°C in inert atmospheres (N/Ar) to prevent hydrolysis of the Boc group. Avoid strong acids/bases and oxidizers .

- Safety : Use PPE (nitrile gloves, goggles) and fume hoods. Brominated aromatics may release toxic fumes (HBr) upon decomposition .

- Waste disposal : Neutralize residues with dilute NaOH before disposal to deactivate reactive intermediates .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when analyzing this compound derivatives?

Methodological Answer:

- Dynamic effects : Rotameric equilibria of the tert-butyl group can split signals. Variable-temperature NMR (e.g., –40°C to 25°C) reduces line broadening .

- X-ray validation : Single-crystal diffraction (via SHELXL ) provides unambiguous bond-length/angle data to cross-validate NMR assignments .

- DFT calculations : Optimize molecular geometries (e.g., Gaussian09) to predict chemical shifts and compare with experimental data .

Q. How does the steric and electronic environment of the bromo and methyl substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

- Steric effects : The ortho-bromo and para-methyl groups hinder Suzuki-Miyaura coupling at the C–Br site. Use bulky ligands (e.g., SPhos) to enhance reactivity .

- Electronic effects : Electron-withdrawing bromo substituents activate the aryl ring for nucleophilic aromatic substitution (e.g., amination) but deactivate it for electrophilic reactions.

- Case study : Pd-catalyzed coupling of this compound with boronic acids requires elevated temperatures (80–100°C) and microwave assistance to overcome steric hindrance .

Q. What role does this compound serve as an intermediate in pharmaceutical synthesis?

Methodological Answer:

- Drug candidates : The bromo group enables late-stage functionalization (e.g., cross-coupling) to introduce heterocycles or fluorinated moieties in kinase inhibitors .

- Peptidomimetics : The Boc group protects amines during solid-phase synthesis of protease-resistant analogs. Deprotection with TFA yields free amines for further conjugation .

- Case study : Troiani et al. (2011) used a related Boc-protected carbamate in biocatalytic synthesis of statin intermediates, highlighting scalability (85% yield) and enantiomeric excess (>99% ee) .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic and spectroscopic data for carbamate derivatives?

Methodological Answer:

- Twinned crystals : Use SHELXD for structure solution and PLATON to check for twinning. Refinement with anisotropic displacement parameters improves accuracy .

- Disorder modeling : For tert-butyl groups with rotational disorder, apply PART instructions in SHELXL to model split positions .

- Validation tools : Cross-check with CCDC databases to compare bond metrics (e.g., C–O carbamate bonds: 1.32–1.35 Å) .

Q. Why might synthetic yields vary significantly between batch and flow chemistry approaches?

Methodological Answer:

- Residence time : Flow systems optimize exothermic Boc-protection reactions (e.g., 70°C, 5 min residence time) vs. batch (25°C, 12 h), minimizing decomposition .

- Mixing efficiency : Microreactors enhance mass transfer for biphasic reactions (e.g., aqueous/organic Boc protection), improving yields by 15–20% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.